{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine
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Overview
Description
{8-Fluoro-1,4-dioxaspiro[45]decan-8-yl}methanamine is a chemical compound with the molecular formula C9H16FNO2 It is a spirocyclic amine derivative, characterized by the presence of a fluorine atom and a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate amine precursors. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethylmethanamine in ethanol, followed by the addition of fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the spirocyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine.
1,1-Dimethoxy-N,N-dimethylmethanamine: Another precursor used in the synthesis.
Fluorinated spirocyclic amines:
Uniqueness
This compound is unique due to its specific combination of a fluorine atom and a spirocyclic ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16FNO2 |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanamine |
InChI |
InChI=1S/C9H16FNO2/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h1-7,11H2 |
InChI Key |
UNDZKZXRLMRDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CN)F)OCCO2 |
Origin of Product |
United States |
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